molecular formula C23H20FN5O3S B2829527 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-80-9

5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2829527
CAS RN: 898418-80-9
M. Wt: 465.5
InChI Key: PQOCFDCMWPGLCI-UHFFFAOYSA-N
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Description

5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H20FN5O3S and its molecular weight is 465.5. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives similar to the mentioned compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives displayed activity against tested microorganisms, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013). Additionally, compounds with piperazine derivatives have shown to possess good to moderate antimicrobial activity, underlining the chemical structure's significance in combating microbial resistance (Demirbaş et al., 2010).

Pharmacological Evaluation

The pharmacological potential of compounds featuring furan, piperazine, and triazole moieties has been explored in various studies. For example, compounds designed with a focus on the furan and piperazine structure have demonstrated significant antidepressant and antianxiety activities in animal models, suggesting their utility in treating mental health disorders (Kumar et al., 2017). This aligns with other research indicating the potential of conformationally constrained compounds for antipsychotic applications, further emphasizing the therapeutic versatility of such chemical structures (Raviña et al., 2000).

Synthesis and Biological Activity

The synthesis and biological evaluation of molecules containing similar structural frameworks have yielded compounds with promising anti-inflammatory, analgesic, and even anticancer activities. For instance, novel derivatives have been synthesized, showing dose-dependent analgesic and anti-inflammatory activities without inducing gastric lesions, highlighting their potential for safer therapeutic options (Tozkoparan et al., 2004). Moreover, thioxothiazolidin-4-one derivatives have been investigated for their anticancer and antiangiogenic effects, offering a foundation for novel cancer therapies (Chandrappa et al., 2010).

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c24-15-5-1-2-6-16(15)27-9-11-28(12-10-27)19(17-7-3-13-31-17)20-22(30)29-23(33-20)25-21(26-29)18-8-4-14-32-18/h1-8,13-14,19,30H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOCFDCMWPGLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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